Hexanedioic acid, ester with 1,2-ethanediol
Description
Synthesis Analysis
Hexanedioic acid bis-(2-thiophen-3-yl-ethyl) ester (HABTE) synthesis involves the reaction of 3-thiophene ethanol with adipoyl chloride, leading to a monomer suitable for electrochemical polymerization. This process is supported by the use of tetrabutylammonium tetrafluoroborate in acetonitrile/boron trifluoride ethylether solvent mixture (Camurlu, Çırpan, & Toppare, 2004). Additionally, the solubilities of 1,2-hexanediol in supercritical CO2 highlight the importance of solvent conditions in the extraction and synthesis processes of related esters (Chyliński & Gregorowicz, 1998).
Molecular Structure Analysis
The molecular structure of hexanedioic acid esters involves complex interactions that are critical for their function in various applications, such as in conducting polymers for electrochromic devices. Spectroelectrochemistry analysis reveals the electronic transitions indicative of π–π* transition, polaron, and bipolaron band formation (Camurlu, Çırpan, & Toppare, 2004).
Chemical Reactions and Properties
Hexanedioic acid esters participate in a variety of chemical reactions, highlighting their versatility. The conversion of 5-hydroxymethylfurfural (HMF) to 1,6-hexanediol showcases the potential of using renewable resources for synthesizing valuable polymer precursors (Buntara et al., 2012). Furthermore, the development of new synthesis methods for derivatives of hexanedioic acid esters emphasizes the ongoing innovation in chemical synthesis techniques (Lan-xiang, 2011).
Physical Properties Analysis
The study of physical properties, such as solubility in supercritical CO2, is crucial for understanding the behavior of hexanedioic acid esters under various conditions. This knowledge is essential for optimizing industrial processes involving these compounds (Chyliński & Gregorowicz, 1998).
Chemical Properties Analysis
The chemical properties of hexanedioic acid esters, such as their reactivity and stability, are influenced by their molecular structure and the conditions under which they are synthesized and used. The electrochromic properties of conducting polymers derived from hexanedioic acid esters, for instance, demonstrate the material's potential in applications requiring color change capabilities (Camurlu, Çırpan, & Toppare, 2004).
Scientific Research Applications
Synthesis and Catalysis
The application of hexanedioic acid, ester with 1,2-ethanediol, in catalysis and synthesis, highlights its versatility in producing esters and ethers through alkylating agents. Lamoureux and Agüero (2009) discuss the conversion of carboxylic acids to esters, emphasizing the role of simple alkylating agents in facilitating these transformations with high selectivity and efficiency. This process is crucial for developing alternatives to traditional alkylating techniques in synthetic chemistry, demonstrating the compound's utility in manufacturing various chemicals (Lamoureux & Agüero, 2009).
Biotechnology and Biomass Conversion
Gao, Ma, and Xu (2011) explore the biotechnological routes based on lactic acid production from biomass, where hexanedioic acid, ester with 1,2-ethanediol, could potentially play a role in creating biodegradable polymers and as a green chemistry feedstock. This research underscores the importance of developing sustainable and environmentally friendly methods for producing valuable chemicals from renewable resources, showcasing the application of this compound in advancing green chemistry initiatives (Gao, Ma, & Xu, 2011).
Food Safety and Analysis
The study of fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD esters) by Gao, Li, Huang, and Yu (2019) provides insights into the occurrence, analysis, and mitigation strategies of these esters in foods. While this research primarily focuses on 3-MCPD esters, it highlights the broader context of food safety concerns related to various esters, including hexanedioic acid, ester with 1,2-ethanediol. The findings serve as a scientific foundation for understanding esters' food safety concerns, emphasizing the need for comprehensive analysis and monitoring strategies to ensure food safety (Gao, Li, Huang, & Yu, 2019).
properties
IUPAC Name |
ethane-1,2-diol;hexanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4.C2H6O2/c7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWBABZIGXEXES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CC(=O)O.C(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37228-87-8, 24938-37-2, 68647-16-5 | |
Record name | Hexanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37228-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Adipic acid-ethylene glycol copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24938-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, hexanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68647-16-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80214582 | |
Record name | Hexanedioic acid, ester with 1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanedioic acid, ester with 1,2-ethanediol | |
CAS RN |
64365-96-4, 24938-37-2 | |
Record name | Ethylene glycol adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64365-96-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexanedioic acid, ester with 1,2-ethanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064365964 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexanedioic acid, polymer with 1,2-ethanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Hexanedioic acid, ester with 1,2-ethanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80214582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexanedioic acid, ester with 1,2-ethanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.937 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.